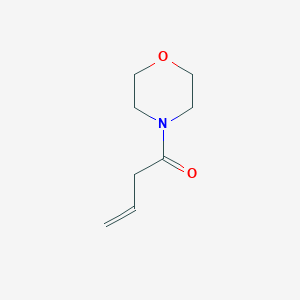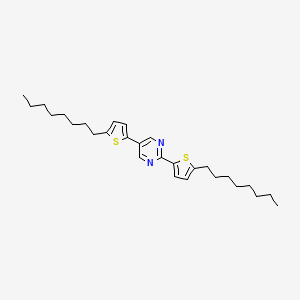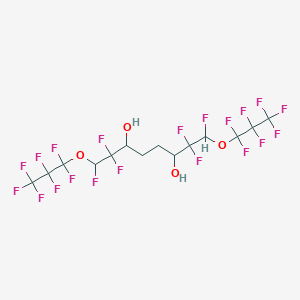
3,6-Octanediol, 1,2,2,7,7,8-hexafluoro-1,8-bis(heptafluoropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Octanediol, 1,2,2,7,7,8-hexafluoro-1,8-bis(heptafluoropropoxy)- is a fluorinated diol compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
One common method is the hydrogenation of esters of suberic acid . Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve the desired fluorination and diol formation.
Chemical Reactions Analysis
3,6-Octanediol, 1,2,2,7,7,8-hexafluoro-1,8-bis(heptafluoropropoxy)- can undergo various chemical reactions, including:
Scientific Research Applications
3,6-Octanediol, 1,2,2,7,7,8-hexafluoro-1,8-bis(heptafluoropropoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Octanediol, 1,2,2,7,7,8-hexafluoro-1,8-bis(heptafluoropropoxy)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms in the compound enhance its chemical stability and resistance to degradation, making it effective in various applications .
Comparison with Similar Compounds
Similar compounds to 3,6-Octanediol, 1,2,2,7,7,8-hexafluoro-1,8-bis(heptafluoropropoxy)- include:
1,8-Octanediol: A non-fluorinated diol used in the synthesis of polyesters and polyurethanes.
1,2-Octanediol: Another non-fluorinated diol with applications in cosmetics and pharmaceuticals.
3,6-Dithia-1,8-octanediol: A sulfur-containing diol used as a catalyst poison and in the synthesis of cyclic disulfides.
The uniqueness of 3,6-Octanediol, 1,2,2,7,7,8-hexafluoro-1,8-bis(heptafluoropropoxy)- lies in its fluorinated structure, which imparts superior chemical resistance, thermal stability, and low surface energy compared to its non-fluorinated counterparts .
Properties
CAS No. |
185697-78-3 |
|---|---|
Molecular Formula |
C14H10F20O4 |
Molecular Weight |
622.19 g/mol |
IUPAC Name |
1,2,2,7,7,8-hexafluoro-1,8-bis(1,1,2,2,3,3,3-heptafluoropropoxy)octane-3,6-diol |
InChI |
InChI=1S/C14H10F20O4/c15-5(37-13(31,32)9(21,22)11(25,26)27)7(17,18)3(35)1-2-4(36)8(19,20)6(16)38-14(33,34)10(23,24)12(28,29)30/h3-6,35-36H,1-2H2 |
InChI Key |
OLOCBVGDAWUTQX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)O)C(C(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


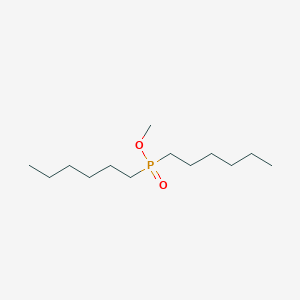
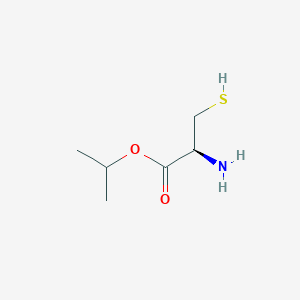
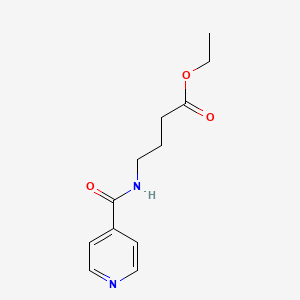
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
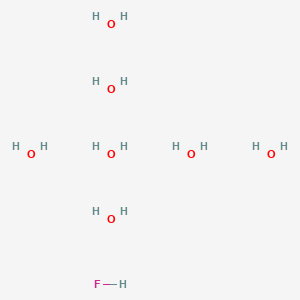
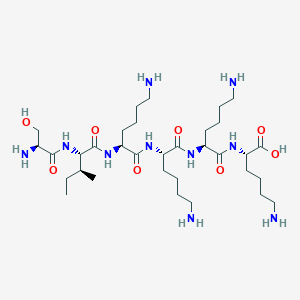
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
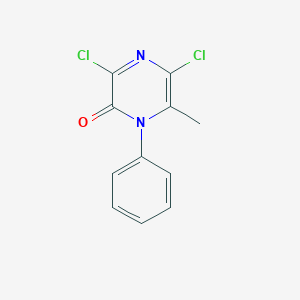
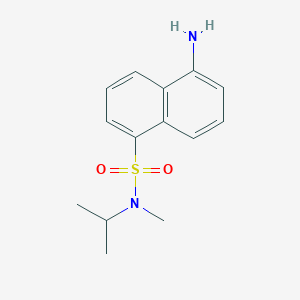
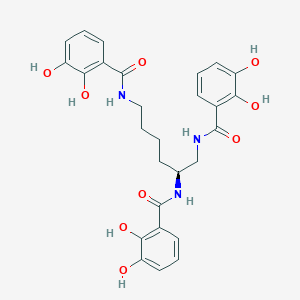
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)

